2,3-Dimethoxyquinoxaline

Crystallography Structural Chemistry Materials Science

This 2,3-dimethoxy-substituted quinoxaline delivers unique electronic advantages: electron-donating methoxy groups enhance aromatic electron density, yielding a 2.85 D dipole moment ideal for polar media solubility and strong metal-center electrostatic interactions. Its single-step, high-yield green condensation synthesis reduces process complexity vs. chlorinated analogs. The structurally characterized monoclinic crystal phase (C2 space group) supports reproducible co-crystallization and host-guest studies. Choose this compound for predictable ligand performance, validated computational benchmarking, and scalable combinatorial chemistry.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 6333-43-3
Cat. No. B170986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxyquinoxaline
CAS6333-43-3
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC=CC=C2N=C1OC
InChIInChI=1S/C10H10N2O2/c1-13-9-10(14-2)12-8-6-4-3-5-7(8)11-9/h3-6H,1-2H3
InChIKeyCRAYFGFTLBTRRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethoxyquinoxaline (CAS 6333-43-3) Compound Profile and Technical Specifications


2,3-Dimethoxyquinoxaline (CAS 6333-43-3) is a nitrogen-containing heterocyclic compound belonging to the quinoxaline class, specifically a 2,3-disubstituted derivative featuring two methoxy groups on the pyrazine ring . Its molecular formula is C10H10N2O2 with a molecular weight of 190.2 g/mol, and it exhibits a boiling point of 263.3±35.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm³ . The compound is typically supplied as a research-grade chemical with a purity of 98% or higher and is used as a building block in synthetic chemistry, coordination chemistry, and materials science applications .

Critical Differentiation of 2,3-Dimethoxyquinoxaline from Generic Quinoxaline Analogs


The 2,3-dimethoxy substitution pattern imparts unique electronic and steric properties to the quinoxaline core that cannot be replicated by other common substituents such as halogens, alkyl, or unsubstituted analogs . The electron-donating methoxy groups enhance the electron density of the aromatic system, which directly influences the compound's coordination behavior with metal ions, its dipole moment, and its reactivity in electrophilic substitution reactions . Substituting a generic quinoxaline derivative for 2,3-dimethoxyquinoxaline in applications such as ligand design or materials synthesis would likely result in altered binding affinities, different redox potentials, and divergent spectroscopic properties, thereby compromising experimental reproducibility and performance .

Quantitative Evidence Guide: Differentiating 2,3-Dimethoxyquinoxaline from Closest Analogs


Crystallographic Unit Cell Parameters vs. Unsubstituted Quinoxaline

X-ray diffraction analysis reveals that 2,3-dimethoxyquinoxaline crystallizes in a monoclinic crystal system with space group C2 and unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, with Z = 4 [1]. In contrast, unsubstituted quinoxaline crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 11.7 Å, b = 7.4 Å, c = 6.9 Å [2]. This significant divergence in crystal packing demonstrates that the methoxy substituents fundamentally alter intermolecular interactions and solid-state organization, which is critical for applications in crystal engineering and material design where packing density and molecular orientation are key performance parameters.

Crystallography Structural Chemistry Materials Science

Dipole Moment and Conformational Preference vs. Thiomethyl Analogs

A systematic dipole-moment study of substituted pyrazines and quinoxalines revealed that 2,3-dimethoxyquinoxaline adopts a preferred conformation in which the methoxy groups are oriented to maximize conjugation with the aromatic ring, whereas its thiomethyl counterpart, 2,3-bis(methylthio)quinoxaline, exhibits a different conformational preference due to the larger sulfur atom and altered orbital interactions [1]. The experimental dipole moments for these compounds were measured in benzene solution at 25 °C: 2,3-dimethoxyquinoxaline has a dipole moment of 2.85 D, while 2,3-bis(methylthio)quinoxaline has a dipole moment of 2.45 D [1]. The 0.40 D difference (approximately 14% lower for the thiomethyl analog) reflects the reduced electron-donating capacity of the methylthio group relative to methoxy, which directly impacts the compound's polarity and its interactions in polar environments.

Physical Organic Chemistry Computational Chemistry Molecular Electronics

Synthetic Accessibility via Condensation Route vs. Chlorinated Precursors

2,3-Dimethoxyquinoxaline is efficiently synthesized via the direct condensation of 2,3-diaminotoluene with dimethyl oxalate under acidic conditions, yielding the target compound in a single step without the need for halogenated intermediates or harsh reagents [1]. In contrast, the synthesis of 2,3-dichloroquinoxaline requires a two-step sequence: first, condensation of 2,3-diaminotoluene with oxalic acid to form the dione, followed by chlorination with POCl₃ at reflux, which introduces hazardous reagents and generates corrosive byproducts [2]. The direct condensation route for 2,3-dimethoxyquinoxaline typically achieves yields of 75-85% under optimized conditions, whereas the dichloro analog synthesis often yields 60-70% across the two steps [1][2].

Synthetic Methodology Process Chemistry Green Chemistry

Limitation Notice: Absence of Direct Comparative Biological Activity Data

While some vendor sources claim 2,3-dimethoxyquinoxaline exhibits antibacterial or acetylcholinesterase inhibitory activity, a comprehensive search of primary literature reveals no peer-reviewed studies that provide quantitative IC₅₀ values for this specific compound in direct comparison with close structural analogs under standardized assay conditions [1]. The available data on quinoxaline derivatives as acetylcholinesterase inhibitors report IC₅₀ values ranging from 0.077 to 50.080 µM for a series of 12 substituted quinoxalines, but 2,3-dimethoxyquinoxaline was not included in this panel [1]. Therefore, any claims of biological superiority or specificity for 2,3-dimethoxyquinoxaline over analogs such as 2,3-dimethylquinoxaline or 6,7-dimethoxyquinoxaline are not currently supported by quantitative comparative evidence.

Medicinal Chemistry Pharmacology Biochemical Assays

Recommended Application Scenarios for 2,3-Dimethoxyquinoxaline Based on Quantitative Differentiation


Crystal Engineering of Monoclinic Organic Solids

For researchers designing organic crystalline materials where a monoclinic crystal system and specific unit cell dimensions are required, 2,3-dimethoxyquinoxaline offers a structurally characterized and reproducible crystalline phase [1]. Its monoclinic C2 space group and larger unit cell volume compared to unsubstituted quinoxaline [1][2] make it suitable for co-crystallization studies, host-guest chemistry, and the development of materials with anisotropic optical or electronic properties. This scenario is particularly relevant for solid-state chemists and materials scientists seeking to engineer specific packing motifs.

Synthesis of Polar Ligands for Coordination Complexes

Given its higher dipole moment (2.85 D) relative to thiomethyl analogs [1], 2,3-dimethoxyquinoxaline is the preferred choice for synthesizing metal complexes where enhanced ligand polarity is beneficial for solubility in polar media, improved crystallinity, or stronger electrostatic interactions with metal centers [1]. This is particularly valuable in the development of homogeneous catalysts, luminescent probes, and molecular sensors where the electronic environment of the ligand directly influences performance. The methoxy groups also serve as potential sites for further functionalization.

High-Throughput Synthesis and Green Chemistry Workflows

The single-step, high-yielding condensation route to 2,3-dimethoxyquinoxaline using dimethyl oxalate and a diamine precursor [1] makes it an ideal building block for combinatorial chemistry and high-throughput synthesis platforms where step efficiency, atom economy, and minimization of hazardous waste are critical [1][2]. Compared to multi-step syntheses of chlorinated quinoxalines that require POCl₃, this compound reduces process complexity, shortens reaction times, and aligns with the principles of green chemistry, thereby lowering overall project costs and environmental impact.

Fundamental Physical Organic Chemistry Studies

The well-defined conformational preferences and experimentally determined dipole moment of 2,3-dimethoxyquinoxaline [1] make it a valuable model compound for computational chemistry validation, molecular mechanics parameterization, and studies of substituent electronic effects in heteroaromatic systems. Researchers investigating the relationship between molecular structure and macroscopic properties such as dielectric constant, solvatochromism, or nonlinear optical behavior will find this compound a reliable and well-characterized benchmark.

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